molecular formula C12H12O6 B185247 Methyl 3,5-diacetoxybenzoate CAS No. 2150-36-9

Methyl 3,5-diacetoxybenzoate

Cat. No.: B185247
CAS No.: 2150-36-9
M. Wt: 252.22 g/mol
InChI Key: XZEYNOHQYSXYEQ-UHFFFAOYSA-N
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Description

Methyl 3,5-diacetoxybenzoate is an organic compound with the molecular formula C12H12O6 It is a derivative of benzoic acid, where the hydroxyl groups at positions 3 and 5 on the benzene ring are acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-diacetoxybenzoate can be synthesized through the esterification of 3,5-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of methyl 3,5-bis(acetyloxy)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diacetoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3,5-dihydroxybenzoic acid and acetic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols, forming methyl 3,5-dihydroxybenzoate.

    Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with the reaction typically carried out at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products

    Hydrolysis: 3,5-dihydroxybenzoic acid and acetic acid.

    Reduction: Methyl 3,5-dihydroxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-diacetoxybenzoate, a derivative of benzoic acid, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article aims to provide a comprehensive overview of its applications, particularly in medicinal chemistry, organic synthesis, and material science.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds with similar polyphenolic structures exhibit significant activity against various pathogens, including resistant strains of Plasmodium falciparum, the causative agent of malaria. The introduction of acetoxy groups can enhance the bioavailability and efficacy of these compounds in pharmacological applications .

Drug Development

The compound's structural analogs have been explored as potential scaffolds for developing new antimalarial drugs. For instance, dimeric forms of polyhydroxybenzoic acids have shown promising results in inhibiting P. falciparum with low IC50 values, suggesting that this compound could serve as a lead compound for further modifications aimed at improving therapeutic efficacy .

Synthesis of Complex Molecules

This compound is utilized as a reagent in organic synthesis. Its ability to introduce acetoxy groups makes it valuable for synthesizing complex organic molecules. It can act as an intermediate in the preparation of various derivatives that are essential in pharmaceuticals and agrochemicals .

Reaction Mechanisms

The compound has been employed in mechanistic studies involving interesterification reactions. Lipases have been used to catalyze reactions involving this compound, demonstrating its utility in enzymatic synthesis processes that are environmentally friendly and efficient .

Polymer Chemistry

In material science, this compound has potential applications in the development of biodegradable polymers. Its ester functionalities can be exploited to create polyesters with desirable mechanical properties and degradation rates suitable for various applications ranging from packaging to biomedical devices .

Nanotechnology

The compound's unique properties make it a candidate for nanotechnology applications. Its ability to form stable colloidal solutions can be beneficial in creating nanocarriers for drug delivery systems, enhancing the solubility and stability of poorly soluble drugs .

Case Study 1: Antimalarial Drug Development

A study investigating the antiplasmodial activity of polyhydroxybenzoic acid derivatives found that compounds similar to this compound exhibited significant activity against resistant strains of P. falciparum. The research concluded that structural modifications could lead to more effective antimalarial agents .

Case Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis of complex organic molecules using this compound as a key intermediate. The findings indicated that varying reaction conditions significantly impacted yield and purity, underscoring the importance of this compound in synthetic methodologies .

Mechanism of Action

The mechanism of action of methyl 3,5-bis(acetyloxy)benzoate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to changes in cellular processes. The acetyl groups can be hydrolyzed to release active compounds that exert their effects through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dihydroxybenzoate: This compound is similar in structure but lacks the acetyl groups. It has different reactivity and applications.

    Methyl 3,5-bis(benzoyloxy)benzoate: Another ester derivative with benzoyl groups instead of acetyl groups, used in different chemical contexts.

    3,5-Dihydroxybenzoic acid: The parent compound from which methyl 3,5-bis(acetyloxy)benzoate is derived.

Uniqueness

Methyl 3,5-diacetoxybenzoate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry and research applications.

Biological Activity

Methyl 3,5-diacetoxybenzoate (CAS No. 2150-36-9) is an organic compound belonging to the class of benzoate esters. Its molecular formula is C12_{12}H12_{12}O6_6, and it has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Weight : 252.22 g/mol
  • Synonyms : 3,5-Diacetoxybenzoic acid methyl ester, 5-(Methoxycarbonyl)-1,3-phenylene diacetate
  • Structure : The compound features two acetoxy groups at the 3 and 5 positions of the benzoate ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various acetoxybenzoates, it was found that this compound effectively inhibited bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial membrane integrity.

Enzymatic Reactions

The compound has been involved in enzymatic studies where lipases catalyze interesterification reactions. The deacetylation of this compound leads to the formation of hydroxybenzoates, which have various biological implications . This reaction highlights its potential utility in synthetic organic chemistry and biocatalysis.

Study on Larvicidal Activity

A recent study explored the larvicidal activity of compounds structurally similar to this compound against Aedes aegypti, the vector for several arboviruses. The results showed significant larvicidal effects with LC50_{50} values indicating effective control at low concentrations . Although this study did not directly test this compound, its structural similarities suggest it could exhibit comparable activity.

Toxicity Assessments

Toxicological evaluations have indicated that derivatives of acetoxybenzoates possess low cytotoxicity towards human cells while maintaining effective antimicrobial and insecticidal properties . This safety profile is crucial for developing therapeutic agents from these compounds.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Staphylococcus aureus and E. coli
AntimalarialPotential activity against Plasmodium falciparum
LarvicidalEffective against Aedes aegypti larvae
Enzymatic ReactionsDeacetylation leading to hydroxy derivatives

Properties

IUPAC Name

methyl 3,5-diacetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-7(13)17-10-4-9(12(15)16-3)5-11(6-10)18-8(2)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEYNOHQYSXYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428682
Record name methyl 3,5-bis(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-36-9
Record name methyl 3,5-bis(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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